Methyl dichloroasterrate

Descripción general

Descripción

Methyl dichloroasterrate is a chemical compound with the molecular formula C18H16Cl2O8. It is an aromatic ether and is known for its cytotoxic, antimicrobial, and antinematodal activities . This compound is derived from fungal sources, particularly from species of the genus Aspergillus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl dichloroasterrate can be synthesized through various chemical reactions involving chlorination and esterification processes. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Methyl dichloroasterrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Halogenating Agents: Chlorine (Cl2), bromine (Br2)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Methyl dichloroasterrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its antimicrobial properties and its effects on various biological systems.

Medicine: Investigated for its potential cytotoxic effects on cancer cells and its antimicrobial activity against pathogenic bacteria.

Industry: Utilized in the production of pharmaceuticals and as a component in various chemical formulations

Mecanismo De Acción

The mechanism of action of methyl dichloroasterrate involves its interaction with cellular components, leading to cytotoxic and antimicrobial effects. It targets specific molecular pathways and enzymes, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and protein function .

Comparación Con Compuestos Similares

- Methyl chloroasterrate

- Methyl 3-chloroasterric acid

- Asterric acid

- 2,4-dichloroasterric acid

- Geodin

Comparison: Methyl dichloroasterrate is unique due to its specific chemical structure and the presence of two chlorine atoms, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits higher cytotoxic and antimicrobial activities, making it a valuable compound in scientific research .

Actividad Biológica

Methyl dichloroacetate (MDCA) is a chemical compound with the molecular formula CHClO, known for its various biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of MDCA, including its pharmacological effects, case studies, and research findings.

- Molecular Weight : 142.97 g/mol

- Appearance : Colorless liquid with an ethereal odor

- Flash Point : 176°F

- Corrosiveness : Corrosive to metals and tissue

MDCA is primarily utilized in the synthesis of other chemicals and has been studied for its potential therapeutic effects, particularly in oncology and metabolic disorders.

MDCA exhibits biological activity through several mechanisms, primarily by influencing cellular metabolic pathways. It is known to inhibit pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDK, MDCA promotes aerobic glycolysis over anaerobic pathways, potentially reversing the Warburg effect commonly observed in cancer cells .

Pharmacological Effects

-

Anticancer Activity

- MDCA has shown promise in various cancer models by enhancing apoptosis and reducing cell proliferation. Case reports indicate that patients with advanced cancers have experienced prolonged survival when treated with MDCA alongside conventional therapies .

- A notable case involved a patient with non-small-cell lung cancer who survived 64 weeks post-treatment with MDCA, suggesting its potential as an adjunct therapy in oncology .

-

Neuroprotective Effects

- Research indicates that MDCA may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues. This is particularly relevant in conditions such as cerebral ischemia where mitochondrial dysfunction is prevalent .

- Studies have demonstrated that MDCA can modulate mitochondrial dynamics, increasing the expression of genes associated with mitochondrial biogenesis .

- Metabolic Regulation

Table 1: Summary of Clinical Findings on MDCA

| Study/Case | Patient Condition | Treatment | Outcome |

|---|---|---|---|

| Case Report 1 | Non-small-cell lung cancer | MDCA (250 mg thrice daily) | Survival extended to 64 weeks post-treatment |

| Clinical Trial 1 | Lactic acidosis | Intravenous DCA (50 mg/kg) | Reduced lactate levels; improved acid-base status |

| Observational Study | Various cancers | Combination therapies including MDCA | Evidence of tumor regression in multiple cases |

Safety and Toxicology

While MDCA shows significant therapeutic potential, it is important to note its safety profile. Adverse effects have been reported, including peripheral neuropathy, which tends to be reversible upon dose adjustment . The compound is also corrosive and poses risks upon exposure, necessitating careful handling.

Propiedades

IUPAC Name |

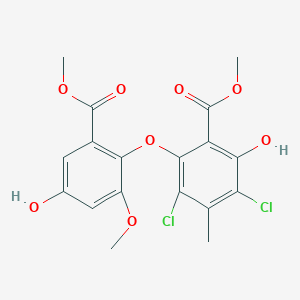

methyl 3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOESDPWKUNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346316 | |

| Record name | Methyl dichloroasterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398118-62-2 | |

| Record name | Methyl dichloroasterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.